5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development in various fields.
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl (-cf3) group have shown improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds with a trifluoromethyl group have shown improved drug potency toward certain enzymes .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability and potency of drugs in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms or the diaza group in the quinoline structure. Cyclization and cycloaddition reactions are also employed to construct the quinoline ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic substitution: Replacement of fluorine atoms with nucleophiles.
Cross-coupling reactions: Formation of carbon-carbon bonds using organometallic reagents.
Oxidation and reduction: Modifications of the quinoline ring to introduce or remove functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds such as lithium and magnesium reagents, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while cross-coupling reactions can produce complex quinoline-based structures .
Scientific Research Applications
5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials for liquid crystals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines such as:
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
5-Fluoro-6-methyl-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N/c1-6-2-4-8-7(10(6)12)3-5-9(16-8)11(13,14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTSJZLNRAUCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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